8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes an ethylphenyl group at the 8-position and two methyl groups at the 1 and 7 positions of the imidazo[2,1-f]purine core
Mechanism of Action
Target of Action
Similar compounds, such as 2,6-diamine-9h-purine derivatives, have been synthesized as nonclassical antifolates . Antifolates are known to target enzymes involved in the folate pathway, which plays a vital role in DNA nucleotide synthesis .
Mode of Action
Nonclassical antifolates, like the 2,6-diamine-9H-purine derivatives, inhibit enzymes in the folate pathway, thereby disrupting DNA synthesis and cell proliferation .
Biochemical Pathways
The compound likely affects the folate pathway, given its similarity to nonclassical antifolates . This pathway is crucial for the synthesis of DNA nucleotides. By inhibiting enzymes in this pathway, the compound can disrupt DNA synthesis and cell proliferation .
Pharmacokinetics
Nonclassical antifolates, which this compound resembles, are generally more lipophilic and enter cells through passive diffusion . This property could potentially impact the bioavailability of the compound.
Result of Action
The compound’s action likely results in the disruption of DNA synthesis and cell proliferation, given its similarity to nonclassical antifolates . This disruption can lead to the death of rapidly dividing cells, such as cancer cells .
Preparation Methods
The synthesis of 8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylphenyl group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the imidazo[2,1-f]purine core.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other imidazo[2,1-f]purine derivatives, such as:
2,6-diamine-9H-purine derivatives: These compounds also exhibit anticancer properties but differ in their substitution patterns and specific biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their kinase inhibitory activities and are used in cancer treatment.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(4-ethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-4-11-5-7-12(8-6-11)22-10(2)9-21-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h5-9H,4H2,1-3H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCKIJFKHGTENS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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